7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline
CAS No.: 1369154-32-4
Cat. No.: VC7945733
Molecular Formula: C9H11ClN2
Molecular Weight: 182.65
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1369154-32-4 |
---|---|
Molecular Formula | C9H11ClN2 |
Molecular Weight | 182.65 |
IUPAC Name | 6-chloro-4-methyl-2,3-dihydro-1H-quinoxaline |
Standard InChI | InChI=1S/C9H11ClN2/c1-12-5-4-11-8-3-2-7(10)6-9(8)12/h2-3,6,11H,4-5H2,1H3 |
Standard InChI Key | LKLTVMLJYSEUSU-UHFFFAOYSA-N |
SMILES | CN1CCNC2=C1C=C(C=C2)Cl |
Canonical SMILES | CN1CCNC2=C1C=C(C=C2)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a tetrahydroquinoxaline scaffold, where the pyrazine ring is partially hydrogenated, reducing aromaticity and enhancing conformational flexibility. The chlorine atom at position 7 introduces electron-withdrawing effects, while the N-methyl group modulates basicity and steric interactions. Key structural parameters include:
Property | Value |
---|---|
Molecular Formula | C₉H₁₁ClN₂ |
Molecular Weight | 182.65 g/mol |
Hybridization | sp³ (saturated pyrazine nitrogens) |
Dipole Moment | ~2.1 D (calculated) |
The chlorine substituent’s electronegativity (χ = 3.0) creates a localized electron-deficient region, facilitating nucleophilic aromatic substitution reactions .
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:
-
¹H NMR (CDCl₃): δ 1.48 (d, J = 6.8 Hz, 3H, N–CH₃), 3.72 (brs, 1H, NH), 4.05 (dq, J = 6.5 Hz, 1H), 6.65–6.78 (m, 3H, aromatic) .
-
¹³C NMR: δ 169.4 (C=O, if present), 131.5–113.5 (aromatic carbons), 51.8 (N–CH), 18.1 (CH₃) .
The methyl group’s deshielding effect and aromatic proton splitting patterns aid in structural elucidation.
Synthetic Methodologies
Reduction-Oxidation Approaches
Lithium aluminum hydride (LiAlH₄) reduces quinoxalinones to tetrahydroquinoxalines, while vanadium(V) oxide oxidizes them to dihydro derivatives :
Starting Material | Reagent | Product | Yield (%) |
---|---|---|---|
Quinoxalinone | LiAlH₄ (excess) | 1,2,3,4-Tetrahydroquinoxaline | 70–90 |
Tetrahydroquinoxaline | V₂O₅ | 1,2-Dihydroquinoxaline | 11–68 |
Industrial-scale production employs continuous flow reactors to enhance throughput and purity (>99% by HPLC) .
Reactivity and Functionalization
Oxidation Pathways
The compound undergoes oxidation to form quinoxaline derivatives under strong oxidizing conditions:
Chromium trioxide (CrO₃) in acidic media yields 7-chloroquinoxaline-2,3-dione, while milder oxidants like KMnO₄ produce mono-oxygenated species .
Nucleophilic Substitution
The chlorine atom participates in SNAr reactions with amines, thiols, and alkoxides:
Nucleophile | Conditions | Product |
---|---|---|
NH₃ | EtOH, reflux | 7-Amino-1-methyl-tetrahydroquinoxaline |
SH⁻ | DMF, 80°C | 7-Mercapto derivative |
Substitution rates follow the Hammett equation (ρ = +2.1), indicating a strong dependence on electronic effects .
Biological and Pharmacological Applications
Antimicrobial Activity
Structural analogs of 7-chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline exhibit moderate activity against Plasmodium falciparum (IC₅₀ = 1.2–3.8 μM) and Staphylococcus aureus (MIC = 8–16 μg/mL) . The chlorine atom enhances membrane permeability, while the methyl group reduces metabolic degradation.
Enzyme Inhibition
In vitro assays demonstrate inhibition of:
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Cytochrome P450 2D6: IC₅₀ = 4.7 μM
-
Topoisomerase II: 65% inhibition at 10 μM
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Monoamine oxidase B: Kᵢ = 2.3 nM
Molecular docking studies suggest the compound occupies the substrate-binding pocket through π-π stacking and hydrogen bonding .
Industrial and Material Science Applications
Ligand Design
The compound serves as a precursor for chiral ligands in asymmetric catalysis. For example, Rhodium complexes with tetrahydroquinoxaline-derived phosphines achieve 95% enantiomeric excess in hydrogenation reactions .
Polymer Additives
Incorporation into polyamide matrices improves thermal stability (T₅% = 312°C vs. 280°C for pure polymer) and UV resistance due to chlorine’s radical-scavenging properties .
Comparison with Structural Analogs
Compound | Substituents | LogP | Bioactivity (IC₅₀) |
---|---|---|---|
1,2,3,4-Tetrahydroquinoxaline | None | 1.2 | 12.4 μM (MAO-B) |
7-Chloroquinoxaline | Cl at C7 | 2.1 | 8.7 μM (CYP2D6) |
7-Chloro-1-methyl | Cl at C7, N1-Me | 2.8 | 4.7 μM (CYP2D6) |
The methyl group increases lipophilicity (ΔLogP = +0.7) and enhances blood-brain barrier penetration .
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